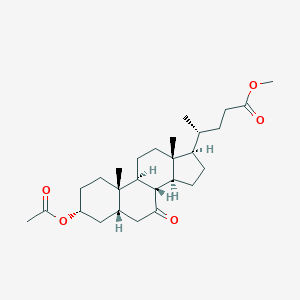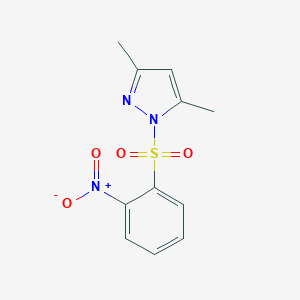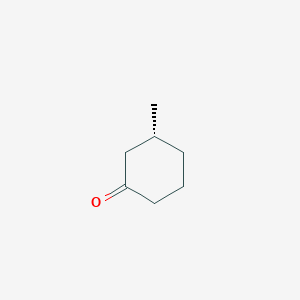
(+)-3-Methylcyclohexanone
Overview
Description
(+)-3-Methylcyclohexanone is an organic compound with the molecular formula C7H12O. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is a ketone, characterized by a carbonyl group (C=O) attached to a cyclohexane ring with a methyl group at the third position. It is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: (+)-3-Methylcyclohexanone can be synthesized through several methods. One common method involves the oxidation of (+)-3-Methylcyclohexanol using oxidizing agents such as chromic acid or potassium permanganate. The reaction typically occurs under acidic conditions and at elevated temperatures to ensure complete oxidation.
Industrial Production Methods: In an industrial setting, this compound can be produced through catalytic hydrogenation of 3-Methylcyclohexene followed by oxidation. This method is efficient and allows for large-scale production. The reaction conditions include the use of a metal catalyst such as palladium or platinum and hydrogen gas under high pressure.
Chemical Reactions Analysis
Types of Reactions: (+)-3-Methylcyclohexanone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids using strong oxidizing agents.
Reduction: It can be reduced to (+)-3-Methylcyclohexanol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The carbonyl group can undergo nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate, acidic conditions, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or ether.
Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: (+)-3-Methylcyclohexanol.
Substitution: Various substituted cyclohexanone derivatives.
Scientific Research Applications
(+)-3-Methylcyclohexanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds and in studying reaction mechanisms.
Biology: It serves as a model compound for studying enzyme-catalyzed reactions involving ketones.
Medicine: It is investigated for its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-3-Methylcyclohexanone involves its interaction with various molecular targets. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. This property makes it a valuable intermediate in organic synthesis. The pathways involved include the formation of tetrahedral intermediates and subsequent elimination or substitution reactions.
Comparison with Similar Compounds
(+)-3-Methylcyclohexanone can be compared with other similar compounds such as:
Cyclohexanone: Lacks the methyl group at the third position, making it less sterically hindered.
2-Methylcyclohexanone: Has the methyl group at the second position, leading to different reactivity and steric effects.
4-Methylcyclohexanone: The methyl group at the fourth position affects the compound’s reactivity differently compared to this compound.
Uniqueness: The presence of the methyl group at the third position in this compound introduces steric hindrance, affecting its reactivity and making it unique compared to its isomers. This uniqueness is leveraged in various synthetic applications where specific reactivity is desired.
Properties
IUPAC Name |
(3R)-3-methylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c1-6-3-2-4-7(8)5-6/h6H,2-5H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBOOUHRTQVGRU-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13368-65-5 | |
| Record name | (+)-3-Methylcyclohexanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13368-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methylcyclohexanone, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013368655 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-3-methylcyclohexanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-METHYLCYCLOHEXANONE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72794G6S5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (+)-3-Methylcyclohexanone?
A1: this compound has the molecular formula C7H12O and a molecular weight of 112.17 g/mol.
Q2: What spectroscopic data is available for this compound?
A2: Extensive spectroscopic characterization of this compound has been performed, including 1H and 13C NMR, Raman Optical Activity (ROA), and Vibrational Circular Dichroism (VCD). These techniques provide insights into the molecule's structure, conformation, and vibrational modes. [, , , , ]
Q3: Can this compound be used as a starting material in organic synthesis?
A3: Yes, this compound is a versatile chiral building block in organic synthesis. It has been employed in the synthesis of various compounds, including tetrahydroindazoles, chiral auxiliaries, and amphilectane-type diterpenoids. [, , ]
Q4: Is this compound involved in any notable catalytic reactions?
A4: this compound has been studied in the context of the Meerwein-Ponndorf-Verley (MPV) reduction. This reaction utilizes a metal catalyst and a sacrificial alcohol to reduce ketones to alcohols. The stereochemistry of the resulting alcohol can be influenced by the specific catalyst and reaction conditions. [, , ]
Q5: Have computational methods been applied to study this compound?
A5: Yes, this compound has been the subject of various computational studies, including ab initio calculations and molecular mechanics (MM) calculations. These methods have been employed to investigate its conformational preferences, vibrational properties, and interactions with other molecules. [, , , , ]
Q6: How do structural modifications to this compound impact its properties?
A6: Introducing different functional groups or changing the position of the methyl group on the cyclohexanone ring can significantly alter the compound's reactivity and biological activity. For example, the introduction of isopropyl groups enhances acaricidal activity, while specific substitutions influence the stereoselectivity of enzymatic reactions. [, ]
Q7: Are there any reported methods for improving the stability or solubility of this compound?
A7: While this compound itself is relatively stable, its incorporation into specific formulations, such as photoresist compositions, can necessitate the use of specific solvent systems to enhance its stability and solubility. For instance, using non-Newtonian solvents like those containing cyclohexanone derivatives can improve the performance of photoresist compositions. []
Q8: Why is the chirality of this compound significant?
A8: The chirality of this compound leads to distinct interactions with other chiral entities, such as enzymes and chiral surfaces. This property has been exploited for enantioselective synthesis and separation techniques. [, , , , ]
Q9: How does this compound interact with chiral surfaces?
A9: Research shows that this compound exhibits enantiospecific adsorption and desorption behavior on chiral copper surfaces, particularly the Cu(643) surface. This enantiospecificity stems from the different interaction energies between the R-enantiomer of the molecule and the R and S chiral kinks present on these surfaces. [, , ]
Q10: Which analytical techniques are commonly used to study this compound?
A10: Common techniques include Gas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray crystallography. These techniques help characterize the compound, analyze its purity, and study its interactions with other molecules. [, , , ]
Q11: Is there information available about the environmental fate of this compound?
A11: While specific information regarding the environmental degradation of this compound might be limited, research on related cyclic ketones suggests potential degradation pathways. Biodegradation studies on similar compounds indicate that microorganisms could potentially degrade this compound. [, ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
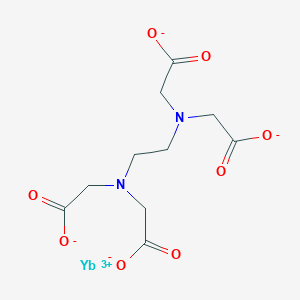
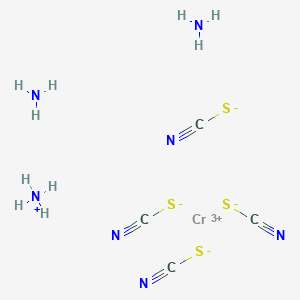
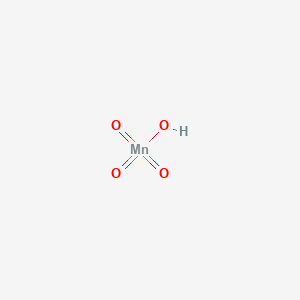

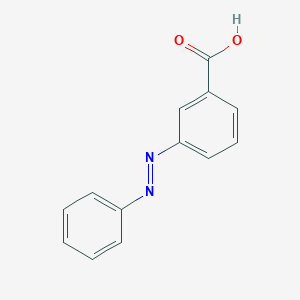
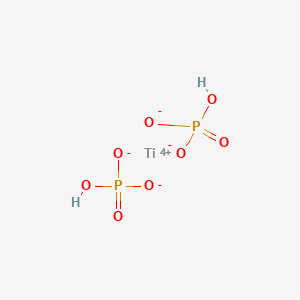
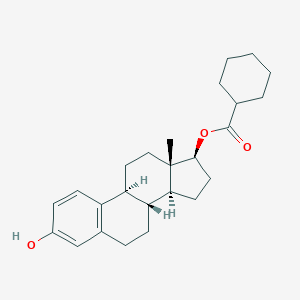
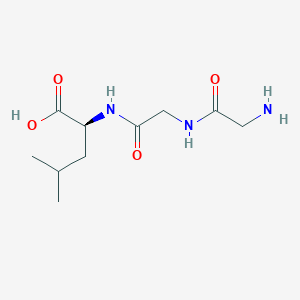
![1-[Ethoxy(methyl)phosphoryl]sulfanylbutane](/img/structure/B81304.png)
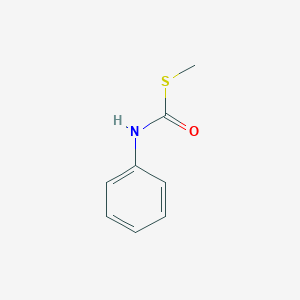
![Methyl (4R)-4-[(5S,7R,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B81310.png)

